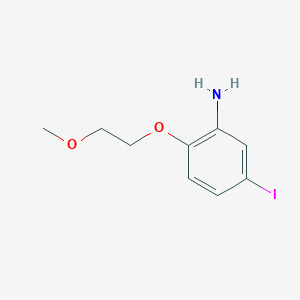

5-Iodo-2-(2-methoxyethoxy)benzenamine

Description

5-Iodo-2-(2-methoxyethoxy)benzenamine is a substituted aniline derivative featuring an iodine atom at the 5-position and a 2-methoxyethoxy group at the 2-position of the benzene ring. The iodine substituent enhances molecular weight and polarizability, which may influence binding affinity in biological systems or stability in synthetic applications. The 2-methoxyethoxy group contributes to solubility in polar solvents, a feature shared with other methoxyethoxy-containing compounds used in ionic liquid electrolytes .

Properties

IUPAC Name |

5-iodo-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPLLGSCNYZNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of 5-Iodo-2-(2-methoxyethoxy)benzenamine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in 5-Iodo-2-(2-methoxyethoxy)benzenamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 5-Iodo-2-(2-methoxyethoxy)benzenamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine substitution on the biological activity of benzenamine derivatives. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(2-methoxyethoxy)benzenamine involves its interaction with specific molecular targets. The iodine atom and the 2-(2-methoxyethoxy) group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzenamine Derivatives

Structural analogs include halogenated anilines and alkoxy-substituted benzenamines:

- Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight (vs.

- Methoxyethoxy vs. Phenoxy: The 2-methoxyethoxy group improves aqueous solubility compared to the lipophilic phenoxy group in 5-Methoxy-2-phenoxyaniline .

Serotonin Transporter Imaging Agents

Compounds like [¹²³I]IDAM (5-Iodo-2-((2-((dimethylamino)methyl)phenyl)thio)benzyl alcohol) share the 5-iodo substitution but incorporate thioether and benzyl alcohol moieties for enhanced blood-brain barrier penetration . In contrast, the target compound lacks these functional groups, suggesting divergent applications (e.g., non-neurological targeting).

| Compound | Key Functional Groups | Application | Reference |

|---|---|---|---|

| [¹²³I]IDAM | 5-I, thioether, benzyl alcohol | SPECT imaging of serotonin transporters | |

| 4-[¹⁸F]-ADAM | 4-F, dimethylaminomethyl | PET imaging of serotonin transporters |

Methoxyethoxy-Containing Compounds

The 2-methoxyethoxy group appears in diverse contexts:

- Ionic Liquids : Complex ammonium salts with methoxyethoxy chains (e.g., [N₂(20201)][NTf₂]) exhibit high ionic conductivity for magnesium electrolytes .

- Ethanol, 2-(2-Methoxyethoxy)-: A simpler analog (CAS 111-77-3) used as a solvent or intermediate .

| Compound | Structure | Application | Reference |

|---|---|---|---|

| Target Compound | Benzenamine core | Potential pharmaceutical use | - |

| [N₂(20201)][NTf₂] | Ammonium salt with methoxyethoxy chains | Magnesium-ion battery electrolyte |

Benzimidazole Derivatives

Compounds like 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane () share methoxy groups but incorporate benzimidazole rings and thiols for metal coordination or antimicrobial activity. The target compound’s aniline core lacks this heterocyclic system, limiting direct functional overlap.

Key Research Findings

- Iodine’s Role : The 5-iodo substitution in benzenamines is critical for radioimaging applications, as seen in [¹²³I]IDAM .

- Methoxyethoxy Solubility : The 2-methoxyethoxy group enhances solubility in polar media, a feature exploited in ionic liquids .

- Structural Trade-offs : Thioether and benzyl alcohol groups in imaging agents improve CNS targeting compared to the target compound’s simpler structure .

Biological Activity

5-Iodo-2-(2-methoxyethoxy)benzenamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15INO3. The compound features an iodine atom at the 5th position of the benzene ring and a methoxyethoxy group at the 2nd position. This structural configuration is believed to influence its biological properties significantly.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Iodination of Aniline Derivatives : The compound can be synthesized by iodinating 2-(2-methoxyethoxy)aniline using iodine in the presence of an oxidizing agent.

- Substitution Reactions : It can undergo nucleophilic substitution reactions where the iodine atom may be replaced by other substituents, enhancing its versatility in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. A notable example includes a structure-activity relationship (SAR) study that demonstrated how modifications in the aniline ring can enhance cytotoxicity against cancer cell lines. Compounds with similar structural motifs have shown IC50 values in the nanomolar range against multiple cancer types, indicating promising therapeutic potential .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Halogen Bonding : The presence of iodine enhances binding affinity to biological targets through halogen bonding, which may improve efficacy compared to non-halogenated analogs .

Case Studies

- Anticancer Efficacy : A study on an analog of this compound demonstrated significant cytotoxic effects on human lung adenocarcinoma cells with an IC50 value of approximately 0.5 µM. This suggests that structural modifications can lead to enhanced activity against resistant cancer cell lines .

- Antimicrobial Testing : In vitro testing revealed that derivatives with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis

| Compound Name | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| This compound | TBD | Anticancer | Potential for high efficacy |

| Analog A | 0.5 | Anticancer | Effective against lung adenocarcinoma |

| Analog B | TBD | Antimicrobial | Broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.